molecular formula C6H5ClN2 B14573237 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- CAS No. 61514-58-7

1H-Pyrazole, 3-(chloroethynyl)-1-methyl-

Cat. No.: B14573237
CAS No.: 61514-58-7
M. Wt: 140.57 g/mol
InChI Key: YOURNEJEXUMGGS-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-(chloroethynyl)-1-methyl- (CAS: See COA

Properties

CAS No.

61514-58-7

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

3-(2-chloroethynyl)-1-methylpyrazole

InChI

InChI=1S/C6H5ClN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,1H3

InChI Key

YOURNEJEXUMGGS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C#CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-propyne with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Pyrazole, 3-(chloroethynyl)-1-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The chloroethynyl group can also participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The applications of 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- are not explicitly detailed in the provided search results. However, the search results do provide some context regarding pyrazole derivatives and their applications in various fields.

Synthesis and Use of Pyrazole Derivatives

  • General Applications: Pyrazole derivatives are considered pharmacologically important scaffolds with diverse pharmacological activities .
  • Antimicrobial Activity: Certain pyrazole derivatives exhibit antibacterial and antifungal activity against various strains of bacteria and fungi . For example, some compounds have shown good to excellent antimicrobial activity against pathogenic bacteria and fungi with Minimum Inhibitory Concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .
  • Anticancer Activity: Pyrazole derivatives have demonstrated in vitro anticancer activity against human colon carcinoma cell lines . Certain compounds displayed antiproliferative activity in human tumor cell lines, including colon carcinoma and AML cell lines . Additionally, some oxadiazole derivatives carrying pyrazole rings have shown promising in vitro antitumor activity . Studies suggest that anticancer agents based on 1H-pyrazole structures are of significant interest, with compounds inhibiting the growth of several cancer cell types .
  • Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an important intermediate in the synthesis of medicines and pesticides, particularly SDHI (succinate dehydrogenase inhibitor) bactericides . A novel method for synthesizing this compound involves using low-cost propiolic acid as a reaction material . The synthesis method includes a carbointercalation reaction, halogenation reaction, and a cyclic reaction .

Specific Compound Information

  • 1H-Pyrazole, 3-(chloroethynyl)-1-methyl-: This specific compound is listed in chemical databases, but detailed applications are not provided in the search results . It can be found in chemical catalogs .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-(chloroethynyl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives

Compound Substituents IC50 (nM) Range Key Cell Lines Reference
3p (Ethoxyphenyl at C-4) 4'-Ethoxyphenyl 0.05–4.5 HT-29, MCF-7
4c (Isomeric diaryl) 3',4',5'-Trimethoxyphenyl 0.06–0.7 HeLa, HL-60
CA-4 (Reference) Natural stilbene 1–3100 Broad spectrum

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(chloroethynyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl derivatives. For example, refluxing a mixture of phenylhydrazine and a chloroethynyl-containing ketone in acetic acid for 10–12 hours yields the pyrazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or acetone improves purity . Optimizing molar ratios (e.g., 1:1.2 hydrazine:ketone) and reflux duration (8–12 hours) enhances yields (up to 63% reported) .

Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles. For example, the pyrazole ring typically forms dihedral angles of 6.97°–79.25° with adjacent aromatic substituents, influenced by steric and electronic effects . Hydrogen bonding (e.g., C–H⋯O) and π-π stacking interactions stabilize the crystal lattice . Data collection at low temperature (100–150 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How does the substitution pattern at the 3-position (chloroethynyl group) affect biological activity, and what SAR insights exist?

  • Methodology : Structure-activity relationship (SAR) studies compare antiproliferative activity against cancer cell lines (e.g., IC₅₀ values). The chloroethynyl group enhances electrophilicity, improving tubulin polymerization inhibition (submicromolar IC₅₀ in some pyrazole derivatives). Replacements with electron-withdrawing groups (e.g., CF₃) or bulky substituents reduce activity, suggesting steric and electronic tuning are critical . Molecular docking (e.g., Autodock Vina) predicts binding to the colchicine site of tubulin, validated by competitive assays .

Q. What computational methods predict the electronic properties and reactivity of 3-(chloroethynyl)-1-methyl-1H-pyrazole?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. The chloroethynyl group lowers LUMO energy (−1.8 eV), enhancing electrophilic reactivity. Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, correlating with experimental λₘₐₓ values (e.g., 270–300 nm) .

Q. How can discrepancies in reported crystallographic data (e.g., dihedral angles) be resolved?

  • Methodology : Statistical analysis (e.g., mean squared displacement) identifies outliers caused by experimental variables (temperature, solvent evaporation rate). For example, dihedral angles for phenyl rings vary by ±5° across studies due to packing effects. Cross-validation with powder XRD or neutron diffraction refines structural models .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Reflux time: 8–12 h; Solvent: Acetic acid; Yield: 63% (recrystallized)
Crystallography SHELXL refinement; R-factor: <0.05; Dihedral angles: 6.97°–79.25°
SAR IC₅₀: 0.1–5 µM (tubulin inhibition); Docking score: −9.5 kcal/mol (colchicine site)
Computational HOMO-LUMO gap: 4.2 eV (B3LYP); λₘₐₓ: 285 nm (TD-DFT)

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